A Comprehensive Technical Guide to the Physical Properties of 2-Isopropoxyphenylboronic Acid
A Comprehensive Technical Guide to the Physical Properties of 2-Isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropoxyphenylboronic acid (CAS No. 138008-97-6) is an organoboron compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1] As a member of the arylboronic acid family, it serves as a versatile building block, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its unique structural features, including the isopropoxy group at the ortho position, can impart specific steric and electronic properties to target molecules, influencing their biological activity and pharmacokinetic profiles.
This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-isopropoxyphenylboronic acid. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies required for its effective handling, characterization, and application. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2-isopropoxyphenylboronic acid are summarized in the table below. It is crucial to distinguish this compound from its isomer, (2-isopropylphenyl)boronic acid (CAS No. 89787-12-2), as their properties may differ.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₃BO₃ | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| CAS Number | 138008-97-6 | [1] |
| Appearance | White to off-white or light yellow solid (powder or crystalline) | [2] |
| Melting Point | Data not available for 2-isopropoxyphenylboronic acid. For the related isomer, (2-isopropylphenyl)boronic acid, the melting point is reported as 88-89 °C. | [3] |
| Boiling Point | Data not available. Arylboronic acids typically have high boiling points and may decompose at elevated temperatures. | |
| Solubility | Generally soluble in polar organic solvents such as ethers and ketones.[4][5] Low solubility in water and nonpolar solvents like hexanes.[4][6] The ortho-substituted alkoxy group may enhance solubility in organic solvents compared to its meta and para isomers.[7][8] |
Stability and Handling
Arylboronic acids, including 2-isopropoxyphenylboronic acid, exhibit moderate stability. It is important to be aware of the following considerations for storage and handling:
-
Dehydration: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines. This process can be accelerated by heat.
-
Oxidative Instability: These compounds can be susceptible to oxidation, particularly in solution.[9] It is recommended to store them in a cool, dark place under an inert atmosphere if possible.
-
pH Sensitivity: The stability of arylboronic acids can be influenced by the pH of the medium.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group (a septet), and the methyl protons of the isopropoxy group (a doublet). The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the boron atom often showing a broader signal or being unobserved due to quadrupolar relaxation. The carbons of the isopropoxy group will also be present.
Infrared (IR) Spectroscopy
The IR spectrum of 2-isopropoxyphenylboronic acid is anticipated to exhibit characteristic absorption bands corresponding to:
-
O-H stretching of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹)
-
B-O stretching (around 1300-1400 cm⁻¹)
-
C-O stretching of the ether linkage
-
Aromatic C-H and C=C stretching vibrations
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of 2-isopropoxyphenylboronic acid. Electrospray ionization (ESI) is a commonly used technique for the analysis of boronic acids.[11][12] The mass spectrum may show the molecular ion peak [M+H]⁺ or other adducts depending on the ionization conditions.
Experimental Protocols for Physical Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of key physical properties of 2-isopropoxyphenylboronic acid.
Melting Point Determination
The melting point provides a quick and effective assessment of a solid's purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.
Methodology:
-
Sample Preparation: Ensure the 2-isopropoxyphenylboronic acid sample is completely dry and finely powdered.[13]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[14]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[15]
-
Heating:
-
For an unknown sample, perform a rapid heating to determine an approximate melting range.
-
For a more accurate measurement, heat rapidly to about 20 °C below the expected melting point, then decrease the heating rate to approximately 1-2 °C per minute.[14]
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has melted (the completion of melting).
-
The recorded range constitutes the melting point.
-
Caption: Workflow for Melting Point Determination.
Solubility Determination (Dynamic Method)
This method allows for the determination of the solubility of 2-isopropoxyphenylboronic acid in various organic solvents as a function of temperature.[7][8]
Methodology:
-
Sample Preparation: Accurately weigh a known amount of 2-isopropoxyphenylboronic acid into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Solvent Addition: Add a known volume of the desired organic solvent (e.g., acetone, chloroform, dipropyl ether) to the vessel.
-
Heating and Dissolution: Heat the mixture at a constant rate while stirring until the solid completely dissolves.
-
Cooling and Crystallization: Slowly cool the solution while monitoring for the first sign of turbidity or crystallization, which indicates the saturation point. Record the temperature at this point.
-
Data Collection: Repeat the heating and cooling cycles to ensure reproducibility. The solubility at that temperature corresponds to the prepared concentration.
-
Varying Concentrations: Repeat the entire process with different known concentrations of the solute to construct a solubility curve.
Caption: Dynamic Method for Solubility Determination.
Conclusion
2-Isopropoxyphenylboronic acid is a valuable reagent with a distinct set of physical properties that are critical to its application in research and development. This guide has provided a detailed overview of its key physicochemical characteristics, stability considerations, and analytical characterization methods. The experimental protocols outlined herein offer a reliable framework for the in-house determination of its physical properties, ensuring data accuracy and reproducibility. A thorough understanding of these properties is paramount for the successful and safe utilization of this compound in the synthesis of novel chemical entities.
References
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PubChem. (n.d.). 2-Isopropoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link][1]
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ChemSrc. (n.d.). 2-isopropylphenylboronic acid. Retrieved from [Link][3]
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Sporzyński, A., & Domańska, U. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link][4]
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Retrieved from [Link][5]
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Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4449–4456. [Link][7]
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ResearchGate. (n.d.). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Retrieved from [Link][8]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link][6]
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Smith, A. G., & Molander, G. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1276–1290. [Link][9]
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link][10]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link][15]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][14]
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METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link][13]
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Reddy, T. S., & Kumar, K. A. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5348-5354. [Link][11]
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ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link][12]
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